molecular formula C20H17N5O2 B12918401 (4E)-4-(5-hydroxy-3-methyl-1-phenyl-pyrazol-4-yl)imino-5-methyl-2-phenyl-pyrazol-3-one CAS No. 16394-90-4

(4E)-4-(5-hydroxy-3-methyl-1-phenyl-pyrazol-4-yl)imino-5-methyl-2-phenyl-pyrazol-3-one

Cat. No.: B12918401
CAS No.: 16394-90-4
M. Wt: 359.4 g/mol
InChI Key: OLLFTYUNLALDOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)imino)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one is a complex organic compound characterized by its unique pyrazole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)imino)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one typically involves multi-step organic reactions. The starting materials often include substituted pyrazoles and phenylhydrazines. The reaction conditions usually require controlled temperatures, specific solvents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

4-((5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)imino)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 5-Hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid
  • 3-Methyl-1-phenyl-1H-pyrazole-4-carboxamide
  • 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid

Uniqueness

Compared to similar compounds, 4-((5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)imino)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one stands out due to its unique imino and hydroxyl functional groups, which confer distinct chemical and biological properties. These functional groups enable the compound to participate in a wider range of chemical reactions and potentially exhibit more diverse biological activities.

Properties

CAS No.

16394-90-4

Molecular Formula

C20H17N5O2

Molecular Weight

359.4 g/mol

IUPAC Name

5-methyl-4-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)imino]-2-phenylpyrazol-3-one

InChI

InChI=1S/C20H17N5O2/c1-13-17(19(26)24(22-13)15-9-5-3-6-10-15)21-18-14(2)23-25(20(18)27)16-11-7-4-8-12-16/h3-12,22H,1-2H3

InChI Key

OLLFTYUNLALDOS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)N=C3C(=NN(C3=O)C4=CC=CC=C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.